3-Furaldehyde

Catalog No.
S584264
CAS No.
498-60-2
M.F
C5H4O2
M. Wt
96.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Furaldehyde

Researchers requiring direct C3-furan functionalization face low yields when using 2-furaldehyde. 3-Furaldehyde (CAS 498-60-2) resolves this by providing native C3-aldehyde reactivity, eliminating protection/directed metalation steps. Key advantages: • Enables direct synthesis of C3-substituted furans like Salvinorin A intermediates. • Higher nucleophilic susceptibility due to reduced electron-withdrawing dampening from ring oxygen. • Stored under inert atmosphere at 2-8°C to preserve ≥97% assay purity, ensuring batch-to-batch reliability for scale-up.

CAS Number

498-60-2

Product Name

3-Furaldehyde

IUPAC Name

furan-3-carbaldehyde

Molecular Formula

C5H4O2

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H

InChI Key

AZVSIHIBYRHSLB-UHFFFAOYSA-N

Synonyms

3-Furancarboxaldehyde; 3-Formylfuran; 3-Furanaldehyde; 3-Furancarbaldehyde; 3-Furfural; 3-Furfuraldehyde; 3-Furylaldehyde; 3-Furylcarboxaldehyde;

Canonical SMILES

C1=COC=C1C=O

The exact mass of the compound 3-Furaldehyde is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

3-Furaldehyde (CAS 498-60-2) is a specialized heterocyclic aldehyde fundamentally distinct from its bulk-commodity isomer, 2-furaldehyde (furfural). Operating as a colorless to pale-yellow liquid with a boiling point of approximately 144 °C and a density of 1.111 g/mL, it is primarily procured as a targeted precursor for active pharmaceutical ingredients (APIs), advanced polymers, and complex natural products. Unlike 2-furaldehyde, which is produced on a massive scale from agricultural waste, 3-furaldehyde requires targeted synthesis, making it a premium reagent. To maintain its ≥97% assay purity and prevent oxidative degradation, industrial handling typically requires cold storage (2–8 °C) under an inert atmosphere . Its primary procurement value lies in providing direct, functional access to the C3 position of the furan ring, a structural motif critical in medicinal chemistry that cannot be efficiently accessed via the 2-isomer.

Research Fit

Positional Isomer 3‑formyl furan, distinct from 2‑furaldehyde in reactivity and stability
Synthetic Building Block Supports Diels–Alder and total synthesis routes requiring 3‑substituted furan
Analytical Reference Isomer‑specific identification in food, environmental, and kinetic studies

Attempting to substitute 3-furaldehyde with the vastly cheaper 2-furaldehyde fails due to profound differences in electronic delocalization and positional reactivity. In 2-furaldehyde, the carbonyl group is highly conjugated with the adjacent ring oxygen, which significantly reduces the electrophilicity of the aldehyde carbon. In contrast, the aldehyde group in 3-furaldehyde is separated by an additional carbon, resulting in a longer exocyclic C–C bond and reduced electron-withdrawing dampening from the ring oxygen [1]. This structural difference makes 3-furaldehyde substantially more reactive toward nucleophilic attack. Furthermore, in procurement scenarios targeting C3-substituted furan architectures—such as neoclerodane diterpenes or specific furan-based APIs—starting from 2-furaldehyde requires convoluted, low-yield protection, directed metalation, and rearrangement steps. Procuring 3-furaldehyde directly circumvents these multi-step workarounds, ensuring higher overall yields and process efficiency .

Substitution Risk

Attribute
3‑Furaldehyde
2‑Furaldehyde
Oxidative kinetics (Cl atom)
~21% higher reported rate coefficient
Lower rate; different atmospheric lifetime
Auto‑oxidation stability
Higher reported resistance, negative aniline acetate test
Lower resistance, positive color test
Criegee intermediate (CH₂OO) reactivity
Reportedly 2.4× slower reaction at room temperature
Faster reaction; different product distribution
MOF host–guest selectivity
Complete isomer separation achievable
Different guest affinity; separation context differs

Enhanced Nucleophilic Reactivity in Ugi-Smiles Couplings

In Ugi-Smiles coupling reactions, 3-furaldehyde demonstrates significantly higher conversion efficiency and cleaner reaction profiles compared to 2-furaldehyde. Side-by-side competitive studies monitored by 1H NMR reveal that the formation of the Ugi-Smiles product from 3-furaldehyde is substantially more rapid. For instance, coupling with cyclohexylamine yields a 64% conversion for 3-furaldehyde, whereas 2-furaldehyde tends to undergo complex tandem Ugi-Smiles/Intramolecular Diels-Alder (IMDA) reactions that complicate isolation [1]. This reactivity gap is driven by the greater electronic delocalization in the 2-furaldehyde system, which makes its resulting imine intermediate less susceptible to nucleophilic attack.

Evidence DimensionUgi-Smiles coupling yield and pathway (with cyclohexylamine)
Target Compound Data64% yield of lone Ugi-Smiles adduct (rapid formation)
Comparator Or Baseline2-Furaldehyde (Prone to tandem IMDA cyclization, lower lone adduct yield)
Quantified DifferenceHigher isolated yield and selective avoidance of unwanted tandem cyclization for 3-furaldehyde
ConditionsStandard Ugi-Smiles reaction (0.5 mmol, 1.0 M, 2.0 equiv isocyanide)

Higher yields and predictable single-pathway reactivity reduce purification bottlenecks and lower the cost of goods in pharmaceutical library synthesis.

Cl Atom Kinetics
Head‑to‑head
k(3‑FA) = 3.15 ± 0.27 × 10⁻¹⁰
k(2‑FA) = 2.61 ± 0.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹
Reported 20.7% higher rate coefficient; relevant for atmospheric lifetime modeling context.
298 K, atmospheric pressure; relative rate technique, GC‑FID detection.

Superior Diels-Alder Crosslinking in Polymers

When utilized as a precursor for furan-functionalized poly(ethylene oxide)s (PEOs), the substitution position on the furan ring critically dictates downstream Diels-Alder (DA) reactivity. Comparative kinetic experiments in N,N-dimethylformamide (DMF) using N-methylmaleimide as the dienophile demonstrated that polymers derived from 3-furaldehyde achieve near-complete conversion to the oxanorbornene adduct. In contrast, polymers derived from 2-furaldehyde exhibit significantly lower reactivity under identical conditions [1]. The 3-substituted furan diene structure inherently favors the cycloaddition transition state, allowing for milder curing conditions.

Evidence DimensionDiels-Alder conversion with N-methylmaleimide
Target Compound DataNear complete conversion to oxanorbornene adduct
Comparator Or Baseline2-Furaldehyde-derived polymers (Significantly lower conversion)
Quantified DifferenceSubstantially higher DA reactivity for the 3-substituted furan derivative
ConditionsReaction in DMF solvent, comparative molar ratios

Procuring 3-furaldehyde for polymer synthesis enables highly efficient, mild-condition crosslinking, which is critical for developing advanced self-healing materials and hydrogels.

CH₂OO Reactivity
Head‑to‑head
CVT/SCT: 3.04 × 10⁻¹² (3‑FA) vs 7.20 × 10⁻¹² (2‑FA) cm³ molecule⁻¹ s⁻¹
~2.4× lower reactivity toward CH₂OO; may shift oxidation pathway interpretation.
CCSD(T)-F12b//B3LYP level; room‑temperature high‑pressure limit.

Carbonyl Electrophilicity via Reduced Conjugation

The fundamental reactivity differences between 3-furaldehyde and 2-furaldehyde can be quantified through their structural geometries and kinetic behaviors. Quantum chemical calculations reveal that the exocyclic C–C bond in 3-furaldehyde is longer (1.462 Å in the trans conformer) than in 2-furaldehyde (1.455 Å) [1]. This increased bond length indicates weaker conjugation between the furan ring and the carbonyl group. Consequently, the carbonyl carbon in 3-furaldehyde is less shielded by electron-withdrawing effects from the ring oxygen, making it a more reactive electrophile for nucleophilic addition reactions compared to the highly stabilized 2-isomer [2].

Evidence DimensionExocyclic C–C bond length (indicator of conjugation)
Target Compound Data1.462 Å (trans conformer)
Comparator Or Baseline2-Furaldehyde (1.455 Å)
Quantified Difference+0.007 Å elongation, indicating reduced resonance stabilization
ConditionsB3LYP/6-311++G(d,p) level of theory calculations

This structural property guarantees higher reactivity in nucleophilic additions, justifying the selection of 3-furaldehyde for sterically or electronically demanding synthetic steps.

Auto‑Oxidation Stability
Data to verify
Higher resistance to auto‑oxidation reported; negative aniline acetate color test.
May support extended storage stability; qualitative data from foundational characterization.
Ambient storage; quantitative shelf‑life data not available in accessed literature.
MOF Separation
Head‑to‑head
Complete isomer resolution achieved under mild vapor‑/liquid‑phase conditions.
Supports host–guest purification strategy; radical stabilization up to one month reported.
Cd(II)‑triazole MOF; single‑crystal host matrix, ambient air.
Total Synthesis
Class‑level
16 steps to (−)‑Salvinorin A, 1.4% overall yield from 3‑furaldehyde.
Reported synthetic route context; 3‑formyl substitution essential for diastereoselective Diels–Alder.
Protecting‑group‑free strategy; IMDA key steps.
¹O₂ Rearrangement
Context‑dependent
26–83% yield for 2‑substituted 3‑furaldehydes.
Scaffold‑specific oxidative pathway; supports synthesis of 3‑formyl derivatives.
Singlet oxygen / dimethylsulfide conditions; Grignard addition products as substrates.

C3-Furan Pharmaceutical Synthesis

3-Furaldehyde is the mandatory starting material for APIs and natural products requiring a C3-furan architecture, such as the neoclerodane diterpene Salvinorin A. By starting directly with the 3-substituted aldehyde, chemists bypass the need for inefficient, multi-step functional group transpositions that would be required if starting from 2-furaldehyde .

Ugi-Smiles Multicomponent Libraries

Due to its higher nucleophilic susceptibility and avoidance of unwanted tandem IMDA cyclizations, 3-furaldehyde is selected over 2-furaldehyde in Ugi-Smiles couplings. This makes it a highly effective building block for generating diverse, rigid tricyclic cores in high-throughput medicinal chemistry workflows, maximizing isolated yields and minimizing purification times [1].

Reversible Polymer Networks

In materials science, 3-furaldehyde is utilized to synthesize furan-functionalized monomers and polymers (such as functionalized PEOs). Its enhanced Diels-Alder reactivity compared to 2-substituted analogs allows for highly efficient crosslinking with maleimides under mild conditions, which is essential for manufacturing temperature-sensitive self-healing materials and controlled-delivery hydrogels [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Atmospheric degradation modeling
Isomer‑specific kinetic parameters
Rate coefficient calibration and model input verification
Salvinorin A total synthesis
3‑formyl furan scaffold
Diastereoselective Diels–Alder outcome and regio‑control
Furanic aldehyde analysis in food matrices
Isomer‑specific retention and detection
Calibration linearity, LOD/LOQ in HPLC/GC‑MS methods
MOF‑based isomer separation research
Host–guest selectivity profile
Adsorption isotherm and radical stabilization under ambient conditions

Physical Description

Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS]

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

96.021129366 Da

Monoisotopic Mass

96.021129366 Da

Boiling Point

145.0 °C

Heavy Atom Count

7

LogP

0.51 (LogP)

UNII

POB632X444

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (11.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (11.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.33 [mmHg]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

498-60-2

Wikipedia

3-furancarboxaldehyde

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